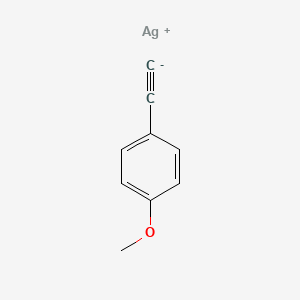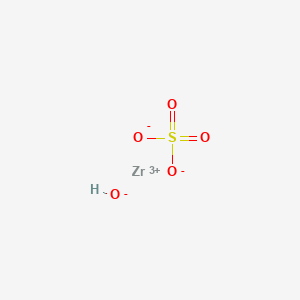
Zirconium(3+) hydroxide sulfate (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium(3+) hydroxide sulfate (1/1/1) is a compound that combines zirconium in its +3 oxidation state with hydroxide and sulfate ions in a 1:1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(3+) hydroxide sulfate (1/1/1) typically involves the reaction of zirconium salts with hydroxide and sulfate sources. One common method is the co-precipitation technique, where a solution of zirconium salt (such as zirconium chloride) is mixed with a solution containing hydroxide ions (such as sodium hydroxide) and sulfate ions (such as sulfuric acid). The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of zirconium compounds often involves large-scale processes that ensure high purity and yield. Techniques such as hydrothermal synthesis, solvothermal synthesis, and sol-gel methods are employed to produce zirconium-based materials with specific properties . These methods allow for precise control over the particle size, morphology, and crystallinity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zirconium(3+) hydroxide sulfate (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of zirconium.
Reduction: It can be reduced to lower oxidation states or elemental zirconium.
Substitution: The hydroxide and sulfate ions can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(3+) hydroxide sulfate (1/1/1) include strong acids (such as hydrochloric acid and sulfuric acid) and bases (such as sodium hydroxide). The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of zirconium(3+) hydroxide sulfate (1/1/1) depend on the specific reaction conditions. For example, reaction with hydrochloric acid can yield zirconium chloride, while reaction with sulfuric acid can produce zirconium sulfate .
Aplicaciones Científicas De Investigación
Zirconium(3+) hydroxide sulfate (1/1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and materials.
Industry: Zirconium compounds are used in catalysis, ceramics, and as corrosion-resistant materials.
Mecanismo De Acción
The mechanism by which zirconium(3+) hydroxide sulfate (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, the compound can interact with cellular components, leading to antimicrobial and antioxidant effects. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Zirconium dioxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and dental implants.
Zirconium sulfate (Zr(SO4)2): Used in tanning, water purification, and as a catalyst.
Zirconium chloride (ZrCl4): Used as a precursor for other zirconium compounds and in organic synthesis.
Uniqueness
Zirconium(3+) hydroxide sulfate (1/1/1) is unique due to its specific combination of zirconium in the +3 oxidation state with hydroxide and sulfate ions.
Propiedades
Número CAS |
114868-13-2 |
|---|---|
Fórmula molecular |
HO5SZr |
Peso molecular |
204.30 g/mol |
Nombre IUPAC |
zirconium(3+);hydroxide;sulfate |
InChI |
InChI=1S/H2O4S.H2O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+3/p-3 |
Clave InChI |
PCZQGHYVOUAFCF-UHFFFAOYSA-K |
SMILES canónico |
[OH-].[O-]S(=O)(=O)[O-].[Zr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


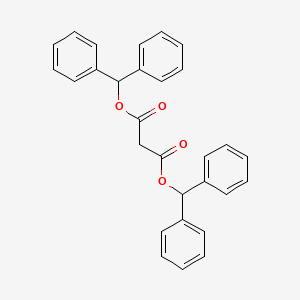
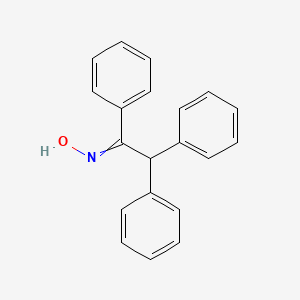
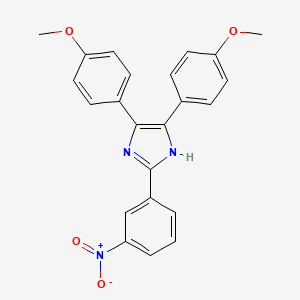
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

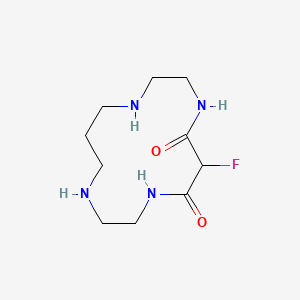

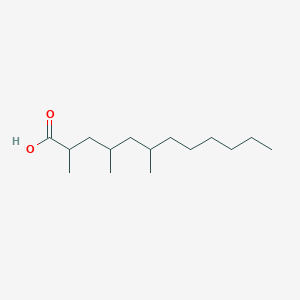
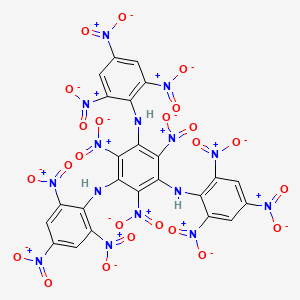
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)
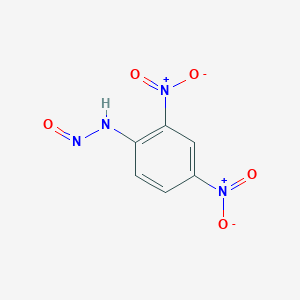
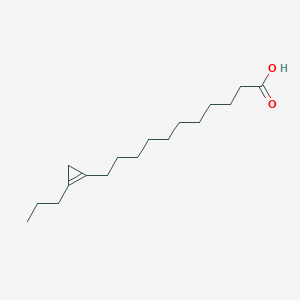
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
